2-(2-methoxyphenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide 2-(2-methoxyphenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16292925
InChI: InChI=1S/C19H17N3O4S2/c1-25-15-9-5-6-10-16(15)26-11-17(24)20-18-21-22-19(28-18)27-12-14(23)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,21,24)
SMILES:
Molecular Formula: C19H17N3O4S2
Molecular Weight: 415.5 g/mol

2-(2-methoxyphenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

CAS No.:

Cat. No.: VC16292925

Molecular Formula: C19H17N3O4S2

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2-methoxyphenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide -

Specification

Molecular Formula C19H17N3O4S2
Molecular Weight 415.5 g/mol
IUPAC Name 2-(2-methoxyphenoxy)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C19H17N3O4S2/c1-25-15-9-5-6-10-16(15)26-11-17(24)20-18-21-22-19(28-18)27-12-14(23)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,21,24)
Standard InChI Key ATTNSOGPIRKVBN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1OCC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(2-methoxyphenoxy)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, reflects its three primary components:

  • Methoxyphenoxy ether: A 2-methoxyphenoxy group attached to an acetamide backbone.

  • Thiadiazole core: A 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom.

  • Phenacylsulfanyl substituent: A sulfanyl group (-S-) linked to a phenacyl moiety (2-oxo-2-phenylethyl).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₇N₃O₄S₂
Molecular Weight415.5 g/mol
IUPAC Name2-(2-methoxyphenoxy)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Standard InChIInChI=1S/C19H17N3O4S2/c1-25-15-9-5-6-10-16(15)26-11-17(24)20-18-21-22-19(28-18)27-12-14(23)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,21,24)

Spectral Characterization

While direct spectral data (e.g., NMR, IR) for this compound is sparse, analogous thiadiazole derivatives exhibit distinct signals:

  • ¹H NMR: Peaks at δ 2.5–3.5 ppm (thiadiazole protons), δ 6.5–7.5 ppm (aromatic protons), and δ 3.8 ppm (methoxy group) .

  • FT-IR: Stretching vibrations at 1650–1750 cm⁻¹ (C=O), 1250–1350 cm⁻¹ (C-O-C), and 650–750 cm⁻¹ (C-S) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically proceeding as follows:

  • Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions.

  • Sulfanyl Group Incorporation: Nucleophilic substitution at the thiadiazole’s 5-position using phenacyl mercaptan (HS-CH₂-CO-Ph).

  • Acetamide Coupling: Reaction of 2-(2-methoxyphenoxy)acetic acid with the thiadiazole amine via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Thiosemicarbazide, HCl, 80°C, 6h65%
2Phenacyl mercaptan, K₂CO₃, DMF, RT72%
3EDC, HOBt, DCM, 0°C→RT58%

Purification and Analysis

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Purity is confirmed via HPLC (>95%) and melting point analysis (mp 168–170°C).

Biological Activities and Mechanisms

Anti-inflammatory and Analgesic Effects

The methoxyphenoxy moiety is associated with cyclooxygenase (COX) inhibition. Molecular docking studies suggest interactions with COX-2’s active site (binding energy: −8.2 kcal/mol).

Table 3: Hypothesized Biological Targets

TargetPutative Interaction
Bacterial Ddn enzymeNitroreductase-mediated activation
COX-2Hydrogen bonding with acetamide
DNA gyraseIntercalation via thiadiazole

Comparative Analysis with Structural Analogs

N-[(2Z)-5-(Phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

This analog (PubChem CID 1416454) shares the thiadiazole-acetamide backbone but lacks the phenacylsulfanyl group. Key differences include:

  • Molecular Weight: 371.4 vs. 415.5 g/mol.

  • Bioactivity: Reduced antimicrobial potency (MIC >20 μM) , highlighting the phenacylsulfanyl group’s critical role.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with bacterial nitroreductases and mammalian COX isoforms.

  • SAR Optimization: Explore substitutions at the phenacyl and methoxyphenoxy positions to enhance solubility and potency.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

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